molecular formula C25H32ClN3O3S B11242947 {1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

{1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

Cat. No.: B11242947
M. Wt: 490.1 g/mol
InChI Key: RFJAZNLLTXJIQB-UHFFFAOYSA-N
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Description

1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperidine ring, a piperazine ring, and various substituents, including a chlorophenyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine intermediate: The piperidine ring is synthesized through a series of reactions, starting from commercially available precursors.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the methanesulfonyl group: The methanesulfonyl group is added using sulfonylation reactions.

    Formation of the piperazine ring: The piperazine ring is formed through cyclization reactions.

    Final coupling: The final compound is obtained by coupling the piperidine and piperazine intermediates under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-{1-[(4-METHOXYPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE
  • 1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE

Uniqueness: 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is unique due to the presence of the chlorophenyl group, which may impart specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H32ClN3O3S

Molecular Weight

490.1 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H32ClN3O3S/c1-19-5-3-7-24(20(19)2)27-13-15-28(16-14-27)25(30)22-6-4-12-29(17-22)33(31,32)18-21-8-10-23(26)11-9-21/h3,5,7-11,22H,4,6,12-18H2,1-2H3

InChI Key

RFJAZNLLTXJIQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCCN(C3)S(=O)(=O)CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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